3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol
Overview
Description
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol is a chemical compound with the molecular formula C4H9F3NO. It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a central carbon atom.
Scientific Research Applications
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol typically involves the reaction of 3-amino-1,1,1-trifluoro-2-methylpropan-2-one with a reducing agent. One common method is the reduction of the ketone using sodium borohydride (NaBH4) in the presence of a suitable solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of the corresponding ketone using a palladium catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of 3-amino-1,1,1-trifluoro-2-methylpropan-2-one
Reduction: Formation of 3-amino-1,1,1-trifluoro-2-methylpropanamine
Substitution: Formation of various substituted derivatives depending on the reagents used
Mechanism of Action
The mechanism of action of 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,1,1-trifluoro-2-propanol: Similar structure but lacks the methyl group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-2-methylpropan-2-ol:
Uniqueness
3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol is unique due to the combination of its functional groups. The presence of the trifluoromethyl group imparts high lipophilicity and metabolic stability, making it valuable in drug design. The amino and hydroxyl groups provide sites for further chemical modification, enhancing its versatility in synthetic applications .
Properties
IUPAC Name |
3-amino-1,1,1-trifluoro-2-methylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJCFMFELXBCOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545204 | |
Record name | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354-68-7 | |
Record name | 3-Amino-1,1,1-trifluoro-2-methylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00545204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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